Binaphthyl-20-C-6

Catalog No.
S582310
CAS No.
41051-90-5
M.F
C30H32O6
M. Wt
488.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Binaphthyl-20-C-6

CAS Number

41051-90-5

Product Name

Binaphthyl-20-C-6

IUPAC Name

12,15,18,21,24,27-hexaoxapentacyclo[26.8.0.02,11.03,8.031,36]hexatriaconta-1(28),2(11),3,5,7,9,29,31,33,35-decaene

Molecular Formula

C30H32O6

Molecular Weight

488.6 g/mol

InChI

InChI=1S/C30H32O6/c1-3-7-25-23(5-1)9-11-27-29(25)30-26-8-4-2-6-24(26)10-12-28(30)36-22-20-34-18-16-32-14-13-31-15-17-33-19-21-35-27/h1-12H,13-22H2

InChI Key

UVRCRJURFCLONS-UHFFFAOYSA-N

SMILES

C1COCCOCCOC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)OCCOCCO1

Synonyms

binaphthyl-20-C-6, binaphthyl-20-crown-6

Canonical SMILES

C1COCCOCCOC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)OCCOCCO1

Binaphthyl-20-C-6 is a compound derived from binaphthyl, which consists of two naphthalene units connected by a single bond. This compound features a unique structure characterized by its chiral properties, making it significant in various chemical applications, particularly in asymmetric synthesis. The presence of the cyclohexyl group enhances its steric and electronic properties, contributing to its utility as a chiral catalyst and ligand in organic reactions.

, primarily due to its chiral nature. It has been utilized in:

  • Asymmetric Catalysis: Serving as a chiral ligand in metal-catalyzed reactions, facilitating the formation of enantiomerically enriched products.
  • Suzuki Coupling Reactions: Employed in the synthesis of other binaphthyl derivatives through cross-coupling methods with boronic acids .
  • Gold-Catalyzed Reactions: Involved in reactions with enynals and alkenes, showcasing its versatility as a catalyst .

The synthesis of Binaphthyl-20-C-6 can be achieved through various methods:

  • Suzuki Cross-Coupling Reaction: This method involves the reaction of 2,2'-dibromo-1,1'-binaphthalene with phenylboronic acid derivatives, yielding high yields of the desired product .
  • Metal-Catalyzed Reactions: Utilizing palladium or gold catalysts can facilitate the formation of binaphthyl derivatives from simpler precursors .
  • Chiral Resolution Techniques: Enantiomerically pure forms can be obtained through resolution methods involving chiral auxiliaries or chromatography.

Binaphthyl-20-C-6 finds applications in several fields:

  • Asymmetric Synthesis: It is widely used as a chiral ligand in catalytic processes to produce optically active compounds.
  • Material Science: Its unique properties make it suitable for developing advanced materials with specific optical or electronic characteristics.
  • Pharmaceutical Chemistry: The compound's derivatives are explored for their potential therapeutic effects.

Interaction studies involving Binaphthyl-20-C-6 focus on its role as a ligand and catalyst:

  • Metal Complex Formation: Research has shown that metal complexes formed with Binaphthyl-20-C-6 exhibit enhanced catalytic activity in various organic transformations .
  • Chirality Transfer Mechanisms: Studies investigate how the chiral environment provided by Binaphthyl-20-C-6 influences the selectivity and efficiency of reactions.

Several compounds share structural similarities with Binaphthyl-20-C-6, each exhibiting unique properties:

Compound NameStructure CharacteristicsUnique Features
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)Chiral diphosphine ligandWidely used in asymmetric catalysis
BINOL (1,1'-bi-naphthol)Two naphthol units linked by a single bondImportant precursor for synthesizing various ligands
Chiral Binaphthyl DerivativesVarious substitutions on binaphthyl structureTailored for specific catalytic applications

Binaphthyl-20-C-6 stands out due to its specific structural modifications that enhance its catalytic properties and biological activity compared to these similar compounds.

XLogP3

5.2

Dates

Modify: 2023-07-20

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